N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
描述
N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxalamide core, which is known for its versatility in forming hydrogen bonds and its potential biological activities.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-8-10-16(11-9-15)14-22-20(26)21(27)23-17-5-4-6-18(13-17)24-12-3-2-7-19(24)25/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNJVCTZDATYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Structural Overview and Key Properties
N1-(4-Methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has the molecular formula C21H23N3O3 and a molecular weight of 365.4 g/mol . The molecule consists of two primary subunits:
- 4-Methylbenzyl group : A toluene-derived aromatic ring with a methyl substituent at the para position.
- 3-(2-Oxopiperidin-1-yl)phenyl group : A meta-substituted phenyl ring bearing a 2-oxopiperidine moiety, introducing both rigidity and hydrogen-bonding capability.
The oxalamide (-NHC(O)C(O)NH-) linker provides conformational flexibility while enabling strong intermolecular interactions.
Synthetic Routes and Methodologies
Stepwise Amide Coupling via Oxalyl Chloride
A widely adopted strategy involves sequential amide bond formation using oxalyl chloride as the oxalate source.
Reaction Scheme
- Monoamide Formation :
$$ \text{4-Methylbenzylamine} + \text{Oxalyl chloride} \rightarrow \text{N-(4-Methylbenzyl)oxalyl chloride} $$ - Second Amide Coupling :
$$ \text{N-(4-Methylbenzyl)oxalyl chloride} + \text{3-(2-Oxopiperidin-1-yl)aniline} \rightarrow \text{Target Compound} $$
Experimental Protocol
- Step 1 : 4-Methylbenzylamine (1.0 equiv) is reacted with oxalyl chloride (1.1 equiv) in anhydrous dichloromethane at 0°C under nitrogen. Triethylamine (2.2 equiv) is added to scavenge HCl.
- Step 2 : The intermediate monoamide chloride is isolated and reacted with 3-(2-oxopiperidin-1-yl)aniline (1.0 equiv) in tetrahydrofuran (THF) at reflux for 12 hours. The product is crystallized from ethanol/water (3:1).
Yield : 78–85% after purification by column chromatography (silica gel, ethyl acetate/hexane).
One-Pot Synthesis Using Diethyl Oxalate
Diethyl oxalate serves as a milder oxalate precursor, enabling a one-pot procedure under basic conditions.
Reaction Conditions
- Reagents : 4-Methylbenzylamine, 3-(2-oxopiperidin-1-yl)aniline, diethyl oxalate (1.2 equiv), sodium hydride (2.5 equiv).
- Solvent : Dry dimethylformamide (DMF).
- Temperature : 80°C, 24 hours.
Mechanism
Diethyl oxalate undergoes nucleophilic attack by both amines sequentially, with ethanol elimination. Sodium hydride deprotonates the amines, enhancing reactivity.
Yield : 70–76% after recrystallization from acetonitrile.
Solid-Phase Synthesis for High-Throughput Production
A patent-derived method employs resin-bound synthesis to minimize purification steps:
- Resin Functionalization : Wang resin is loaded with Fmoc-protected 3-(2-oxopiperidin-1-yl)aniline.
- Oxalamide Formation : Oxalyl diimidazole (1.5 equiv) is coupled to the resin-bound amine.
- Second Amine Coupling : 4-Methylbenzylamine (2.0 equiv) is added in DMF with HOBt/DIC activation.
- Cleavage : TFA/CH2Cl2 (1:1) liberates the product.
Critical Analysis of Methodologies
Yield Optimization Challenges
Analytical Characterization
Spectroscopic Data
化学反应分析
Types of Reactions
N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The oxalamide moiety can form hydrogen bonds with biological macromolecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)pyrazine-2-carboxamide
- N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)triazole
Uniqueness
N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for further research and development.
生物活性
N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, with the CAS number 941982-68-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.4 g/mol
- Structure : The compound features an oxalamide backbone with substituted phenyl and piperidinyl groups, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : It could modulate receptor activities, acting either as an agonist or antagonist depending on the target receptor.
Neuroprotective Effects
There is emerging evidence suggesting that oxalamide derivatives may possess neuroprotective effects. The structural characteristics of this compound could contribute to its potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival.
Case Studies
While specific case studies on this compound are scarce, related compounds have been extensively studied:
- Study on Related Oxalamides : A study focusing on the structure-activity relationship (SAR) of oxalamides revealed that modifications at the piperidine and phenyl rings significantly affected their biological activity, suggesting a similar trend may apply to this compound.
- In Vivo Efficacy : Research involving structurally similar compounds demonstrated notable efficacy in reducing tumor size in animal models, highlighting the therapeutic potential of these classes of compounds.
常见问题
Q. What are the optimal synthetic routes for N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of 4-methylbenzylamine with oxalyl chloride derivatives under anhydrous conditions to form the oxalamide backbone.
- Step 2 : Introduction of the 3-(2-oxopiperidin-1-yl)phenyl moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key parameters include temperature control (e.g., reflux at 80–100°C for amidation) and solvent selection (e.g., DMF for solubility, dichloromethane for phase separation) .
Q. How do structural features of this compound influence its physicochemical properties and target interactions?
- 4-Methylbenzyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability. The methyl group stabilizes aromatic π-π stacking with hydrophobic enzyme pockets .
- 2-Oxopiperidin-1-yl moiety : Introduces conformational rigidity, potentially favoring binding to proteases or kinases via hydrogen bonding with the carbonyl group .
- Oxalamide core : Acts as a bioisostere for peptide bonds, enabling mimicry of natural substrates in enzyme inhibition assays . Structural validation requires NMR (¹H/¹³C) for regiochemistry confirmation and mass spectrometry (HRMS) for molecular weight verification .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound (e.g., variable IC₅₀ values across assays)?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize inter-lab variability .
- Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .
- Metabolic stability tests : Compare activity in hepatocyte models (e.g., HepG2) vs. cell-free systems to assess if metabolite interference explains discrepancies .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., pH, serum concentration) impacting activity .
Q. How can researchers design in vitro assays to elucidate the compound’s mechanism of action, particularly its potential as a kinase or protease inhibitor?
- Kinase inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., FITC-labeled ATP) to measure displacement in dose-response studies .
- Protease inhibition : Employ FRET-based substrates (e.g., Dabcyl-Edans) to monitor cleavage inhibition in real-time kinetic assays .
- Structural studies : Co-crystallize the compound with target enzymes (e.g., RSK2 kinase) for X-ray diffraction analysis, identifying key binding residues .
- Pathway analysis : Integrate RNA-seq data from treated vs. untreated cells to map downstream signaling effects (e.g., MAPK pathway modulation) .
Q. What computational methods are effective in predicting off-target interactions and optimizing selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against human kinome or protease databases, prioritizing targets with ΔG < −8 kcal/mol .
- Machine learning : Train random forest models on ChEMBL bioactivity data to predict polypharmacology risks .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify residues contributing to off-target binding .
Methodological Guidance
Q. Which analytical techniques are critical for assessing the compound’s stability under physiological conditions?
- HPLC-DAD : Monitor degradation products at 254 nm in PBS (pH 7.4) over 72 hours, with >90% stability indicating suitability for in vivo studies .
- LC-MS/MS : Quantitate plasma protein binding using equilibrium dialysis and validate with a triple-quadrupole MS (LOQ = 1 ng/mL) .
- DSC/TGA : Determine thermal decomposition profiles (onset >200°C suggests solid-state stability) .
Q. How can researchers validate the compound’s cellular uptake and subcellular localization?
- Fluorescent tagging : Synthesize a BODIPY-labeled analog and track localization via confocal microscopy (e.g., lysosomal co-staining with LysoTracker) .
- ICP-MS : Quantitate intracellular concentrations using a ¹³C-labeled internal standard .
- Subcellular fractionation : Isolate mitochondria/cytosol via differential centrifugation and measure compound distribution via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
